molecular formula C20H25N5O4 B2517897 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034578-98-6

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B2517897
CAS RN: 2034578-98-6
M. Wt: 399.451
InChI Key: GMGDCTZGQOSHFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic aromatic or heteroaromatic compounds. For example, the synthesis of indazole derivatives involves the condensation of isocyanato compounds with amines followed by cyclization with hydrazine hydrate . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of amination and cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction studies. These studies reveal the spatial arrangement of atoms within the molecule and can provide insight into the conformational preferences of the compound's various rings and substituents. For instance, the cyclohexane ring in a related compound adopts a chair conformation, and intramolecular hydrogen bonding can stabilize the molecular conformation . Similar analysis techniques would likely reveal the three-dimensional structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The morpholino group, for instance, is a versatile moiety that can participate in various chemical reactions, potentially leading to the formation of new bonds or the functionalization of the molecule. The triazine ring is another reactive site that can undergo substitution reactions. The specific chemical reactions that "N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide" can participate in would depend on the reactivity of these groups and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of methoxy and morpholino groups can influence the compound's solubility, boiling point, and melting point. The crystal structure analysis provides information on the solid-state properties, such as lattice parameters and conformation . The electronic properties, such as the HOMO-LUMO gap, can be calculated using density functional theory (DFT), which gives insights into the molecule's chemical reactivity and stability . The intermolecular interactions within the crystal can be explored using Hirshfeld surface analysis, which can affect the compound's solubility and melting point .

Scientific Research Applications

Synthesis Methodologies

Several studies have focused on the synthesis of compounds with structural similarities, showcasing methodologies that could potentially apply to or inspire the synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide. For example, the synthesis of complex triazine derivatives through condensation reactions and cyclization processes has been reported, providing insights into the chemical synthesis of related compounds (J. Lu et al., 2021).

Crystal Structure and Characterization

Research on the crystal structure of similar compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has been conducted to understand their molecular configuration and potential interactions at the atomic level. These studies often include detailed analyses of molecular structures through X-ray crystallography, offering a foundational understanding of how related compounds might interact with biological targets (J. Lu et al., 2021).

Biological Activity

The investigation of biological activity is a significant area of research for compounds with triazine cores. Studies have demonstrated that morpholine- and triazine-containing compounds exhibit inhibitory activity against various cancer cell lines, highlighting their potential as antiproliferative agents. For instance, some derivatives have shown significant cytotoxicity towards B16 melanoma cells, suggesting their utility in cancer research and potential therapeutic applications (G. Jin et al., 2018).

Imaging Applications

In the context of imaging for Parkinson's disease, derivatives of the compound have been synthesized for use as potential PET imaging agents. These studies underscore the compound's relevance in developing diagnostic tools for neurodegenerative diseases, showcasing its applicability beyond traditional therapeutic areas (Min Wang et al., 2017).

properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-27-15-6-4-3-5-14(15)20(7-8-20)17(26)21-13-16-22-18(24-19(23-16)28-2)25-9-11-29-12-10-25/h3-6H,7-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGDCTZGQOSHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

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